5-(azidomethyl)-2H-1,3-benzodioxole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(azidomethyl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHUJEPDPWZZCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Azidomethyl 2h 1,3 Benzodioxole
Precursor Synthesis and Benzodioxole Core Functionalization
The initial step in synthesizing 5-(azidomethyl)-2H-1,3-benzodioxole is the preparation of suitable precursors, which typically involves the halogenation of the benzodioxole ring.
Halogenated benzodioxole intermediates, such as 5-(chloromethyl)-1,3-benzodioxole and 5-(bromomethyl)-1,3-benzodioxole, are crucial precursors.
5-(Chloromethyl)-1,3-benzodioxole: This intermediate is synthesized by the chloromethylation of 1,3-benzodioxole (B145889). ontosight.ainbinno.com The reaction utilizes a chloromethylating agent to attach a chloromethyl group (-CH2Cl) to the fifth carbon of the benzene (B151609) ring. ontosight.ai The molecular formula of this compound is C8H7ClO2. ontosight.ai
5-(Bromomethyl)benzo[d] ontosight.ainbinno.comdioxole: The synthesis of this bromo-analogue can be achieved through methods like the Appel reaction, which uses carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (PPh3). smolecule.com It has a molecular formula of C8H7BrO2. smolecule.com In one documented synthesis, 5-bromo-6-(bromomethyl)benzo[d] ontosight.ainbinno.comdioxole was prepared by reacting (6-bromobenzo[d] ontosight.ainbinno.comdioxol-5-yl)methanol with CBr4 and PPh3 in dichloromethane, resulting in a 91% yield. worldresearchersassociations.com Another approach involves the bromination of 5-methyl-2,2-cyclopentamethylenebenzo(d)dioxole-1,3 with N-bromosuccinimide in the presence of benzoyl peroxide. google.com
A general procedure for the synthesis of benzyl (B1604629) azides involves the reaction of the corresponding benzyl bromide with sodium azide (B81097) in anhydrous dimethylformamide (DMF) under an argon atmosphere. rsc.org
The key step in forming the target compound is the introduction of the azidomethyl group, which is typically accomplished through nucleophilic substitution.
The azide ion (N3-) is a potent nucleophile, making it highly effective for forming carbon-nitrogen bonds in SN2 reactions. masterorganicchemistry.com The reaction of a halogenated benzodioxole intermediate with an azide source, such as sodium azide (NaN3), results in the displacement of the halide and the formation of the azidomethyl group. worldresearchersassociations.commasterorganicchemistry.com This reaction is often carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.com
For instance, 5-(azidomethyl)-6-bromobenzo[d] ontosight.ainbinno.comdioxole was synthesized by reacting 5-bromo-6-(bromomethyl)benzo[d] ontosight.ainbinno.comdioxole with sodium azide in anhydrous methanol. worldresearchersassociations.com The reaction mixture was refluxed for 24 hours under an argon atmosphere, yielding the product in 88% yield. worldresearchersassociations.com
Strategic Introduction of the Azidomethyl Moiety
Advanced Synthetic Approaches to this compound
Advanced synthetic strategies aim to improve efficiency and yield. One-pot reactions that combine nucleophilic substitution with subsequent cycloaddition reactions have been developed. For example, benzylic bromides can be reacted with sodium azide to generate the azide in situ, which is then directly used in a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction. nih.gov This approach avoids the isolation of potentially explosive azide intermediates. nih.gov
Continuous flow synthesis offers another advanced method, enabling precise control over reaction conditions and enhancing safety and yield. nbinno.com This technique has been successfully applied to the synthesis of 2-(azidomethyl)oxazoles, involving the thermolysis of vinyl azides to generate azirines, followed by reaction with bromoacetyl bromide and subsequent nucleophilic substitution with sodium azide. nih.gov
Characterization Techniques for Synthetic Products
The characterization of this compound and its intermediates relies on a variety of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the chemical structure. worldresearchersassociations.comnih.gov In the 1H NMR spectrum of 5-bromo-6-(bromomethyl)benzo[d] ontosight.ainbinno.comdioxole, characteristic signals appear at δ 7.37 (s, 1H), 7.15 (s, 1H), 6.07 (s, 2H), and 4.52 (s, 2H). worldresearchersassociations.com For 5-(azidomethyl)-6-bromobenzo[d] ontosight.ainbinno.comdioxole, the 1H NMR spectrum shows signals at δ 7.31 (s, 1H), 7.19 (s, 1H), 6.08 (s, 2H), and 4.78 (s, 2H). worldresearchersassociations.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. worldresearchersassociations.comnih.gov The IR spectrum of 5-bromo-6-(bromomethyl)benzo[d] ontosight.ainbinno.comdioxole shows characteristic peaks for aromatic C-H stretching (3071, 3039 cm-1), aliphatic C-H stretching (2949, 2860 cm-1), and C-O-C stretching (1231, 1063 cm-1). worldresearchersassociations.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula of the synthesized compounds. worldresearchersassociations.comnih.gov The HRMS (ESI) for 5-bromo-6-(bromomethyl)benzo[d] ontosight.ainbinno.comdioxole calculated for [C8H7Br2O2]+ [M+H]+ is 294.8787, with a found value of 294.8786. worldresearchersassociations.com For 5-(azidomethyl)-6-bromobenzo[d] ontosight.ainbinno.comdioxole, the calculated value for [C8H7BrN3O2]+ [M+H]+ is 255.9716, and the found value is 255.9717. worldresearchersassociations.com
Chromatography: Column chromatography is a standard method for the purification of the synthesized products. worldresearchersassociations.comchemicalbook.com For example, 5-bromo-6-(chloromethyl)-1,3-benzodioxole was purified using column chromatography with a hexane:ethyl acetate (B1210297) (5:1) mobile phase. chemicalbook.com
Table 1: Spectroscopic Data for Key Compounds
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (νmax, cm-1) | HRMS (m/z) | Reference |
|---|---|---|---|---|---|
| 5-bromo-6-(bromomethyl)benzo[d] ontosight.ainbinno.comdioxole | 7.37 (s, 1H), 7.15 (s, 1H), 6.07 (s, 2H), 4.52 (s, 2H) | 149.1, 148.1, 128.3, 121.4, 113.3, 108.1, 102.0, 37.2 | 3071, 3039 (C-Haro), 2949, 2860 (C-Hali), 1231, 1063 (C-O-C) | [M+H]+ calcd. 294.8787, found 294.8786 | worldresearchersassociations.com |
| 5-(azidomethyl)-6-bromobenzo[d] ontosight.ainbinno.comdioxole | 7.31 (s, 1H), 7.19 (s, 1H), 6.08 (s, 2H), 4.78 (s, 2H) | 148.5, 147.4, 128.6, 121.3, 113.9, 108.2, 102.1, 51.2 | N/A | [M+H]+ calcd. 255.9716, found 255.9717 | worldresearchersassociations.com |
Reaction Condition Optimization and Yield Enhancement Strategies
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound.
Solvent and Temperature: The choice of solvent and reaction temperature significantly influences the outcome of the nucleophilic substitution. Polar aprotic solvents like DMF and DMSO are often preferred for SN2 reactions involving azides. rsc.orgmasterorganicchemistry.com The temperature is also a key parameter; for example, the synthesis of benzyl azides from benzyl bromides was conducted at 64°C for 6 hours. rsc.org
Catalysts: In some synthetic routes, particularly those involving "click" chemistry, a catalyst such as copper(I) iodide is essential. worldresearchersassociations.com For Friedel-Crafts type reactions, Lewis acid catalysts like zinc chloride are used.
Purification Methods: Post-reaction workup and purification are crucial for obtaining a high-purity product. This typically involves extraction, washing with saturated sodium chloride solution, drying over an anhydrous salt like magnesium sulfate, and finally, purification by column chromatography. chemicalbook.com
Yield Enhancement: High yields are often achieved by carefully controlling the stoichiometry of the reactants and the reaction conditions. For instance, the synthesis of 5-bromo-6-(chloromethyl)-1,3-benzodioxole from 5-(chloromethyl)benzo[d] ontosight.ainbinno.comdioxole and N-bromosuccinimide in acetonitrile at room temperature for 13 hours resulted in a 99% yield. chemicalbook.com Similarly, the conversion of (6-bromobenzo[d] ontosight.ainbinno.comdioxol-5-yl)methanol to its bromomethyl derivative using the Appel reaction yielded 91% of the product. worldresearchersassociations.com The subsequent reaction with sodium azide to form the azidomethyl compound proceeded with an 88% yield. worldresearchersassociations.com
Chemical Reactivity and Transformative Pathways of 5 Azidomethyl 2h 1,3 Benzodioxole
Azide (B81097) Reactivity in Cycloaddition Reactions
The azide group of 5-(azidomethyl)-2H-1,3-benzodioxole readily participates in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for the construction of five-membered heterocyclic rings. wikipedia.org This reactivity is central to its application in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. rsc.orgscience.gov
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a click reaction. rsc.orgscience.gov It involves the reaction of an azide, such as this compound, with a terminal alkyne in the presence of a copper(I) catalyst to form a 1,2,3-triazole. This reaction is characterized by its high efficiency, mild reaction conditions, and remarkable regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. worldresearchersassociations.comnih.gov
The CuAAC reaction has been successfully employed with a derivative of the title compound, 5-(azidomethyl)-6-bromobenzo[d] magtech.com.cnnih.govdioxole, which reacted with phenylacetylene (B144264) using a copper(I) iodide catalyst to produce the corresponding 1,4-disubstituted 1,2,3-triazole in high yield. worldresearchersassociations.com The reaction's success is attributed to the unique bio-orthogonality of the azide and alkyne functional groups, which are generally absent in biological systems, thus preventing side reactions. glenresearch.com The use of copper(I)-stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can further enhance the efficiency and prevent potential damage to sensitive substrates, although this is more critical in biological applications. glenresearch.com
Table 1: Examples of CuAAC Reactions
| Azide Reactant | Alkyne Reactant | Catalyst | Product | Yield | Reference |
| 5-(azidomethyl)-6-bromobenzo[d] magtech.com.cnnih.govdioxole | Phenylacetylene | CuI | 1-((6-bromobenzo[d] magtech.com.cnnih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 82% | worldresearchersassociations.com |
| Azide-functionalized proteins | DIBO-ODN | None (SPAAC) | Protein-ODN conjugate | N/A | science.gov |
| Azido-N-methylimidazole | (Trimethylsilyl)acetylene | None | 1-(N-methylimidazolyl)-4-trimethylsilyl-1,2,3-triazole | High | researchgate.net |
This table is interactive. Click on the headers to sort the data.
An alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not require a metal catalyst and instead relies on the high ring strain of a cycloalkyne, such as a dibenzocyclooctyne (DBCO), to drive the reaction forward. magtech.com.cnacs.org SPAAC is particularly valuable in biological systems where the toxicity of copper is a concern. acs.orgrsc.orgacs.org The reaction is highly efficient and proceeds under mild, non-toxic conditions, such as at room temperature in water. acs.org
While specific examples of SPAAC with this compound are not detailed in the provided results, the general principle of SPAAC is highly relevant to this compound due to its azide functionality. The azide group is a key component in this reaction, reacting with the strained alkyne to form a stable triazole linkage. nih.gov The reactivity of the azide in SPAAC makes it a versatile tool for bioconjugation and material science applications. magtech.com.cnnih.gov
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can, in principle, yield two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. wikipedia.orgnih.gov However, the copper(I)-catalyzed version of this reaction (CuAAC) exhibits remarkable regioselectivity, exclusively forming the 1,4-disubstituted product. worldresearchersassociations.comnih.gov This high regioselectivity is a key advantage of the CuAAC reaction. nih.gov For instance, the reaction between 5-(azidomethyl)-6-bromobenzo[d] magtech.com.cnnih.govdioxole and phenylacetylene afforded only the single 1,4-regioisomer. worldresearchersassociations.com
In contrast, thermal, uncatalyzed cycloadditions often result in a mixture of both 1,4- and 1,5-regioisomers. nih.gov The stereochemistry of the cycloaddition is also well-defined. The reaction is a concerted, pericyclic process that proceeds suprafacially, meaning the stereochemistry of the dipolarophile (the alkyne) is retained in the product. organic-chemistry.org The regioselectivity in 1,3-dipolar cycloadditions can generally be predicted by considering electronic and steric factors. wikipedia.orgnih.gov
The mechanism of the CuAAC reaction is understood to involve a series of steps that are more complex than a simple concerted cycloaddition. rsc.orgnih.gov The process begins with the formation of a copper(I) acetylide intermediate. nih.gov This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of a six-membered copper-triazolide intermediate, which then collapses to the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst. nih.gov The involvement of the copper catalyst drastically alters the reaction mechanism compared to the thermal Huisgen cycloaddition, lowering the activation energy and enforcing the high regioselectivity. nih.gov
The mechanism of SPAAC is driven by the release of ring strain in the cycloalkyne. magtech.com.cnnih.gov Density functional theory (DFT) calculations have shown that the high rate of strain-promoted cycloadditions is due to a lower energy requirement for distorting the 1,3-dipole (the azide) and the alkyne into the transition-state geometry. nih.gov
Diverse Chemical Transformations Involving the Azide Group
The azidomethyl group of this compound can be readily reduced to the corresponding primary amine, 5-(aminomethyl)-2H-1,3-benzodioxole (also known as piperonylamine). lookchem.com A common and mild method for this transformation is the Staudinger reduction. nih.govacs.org This reaction typically involves treating the azide with a phosphine (B1218219), such as triphenylphosphine (B44618), to form an aza-ylide intermediate, which is then hydrolyzed to yield the amine and the corresponding phosphine oxide. nih.gov One documented synthesis of piperonylamine (B131076) from 5-(azidomethyl)benzo[d] magtech.com.cnnih.govdioxole employed triphenylphosphine at elevated temperatures. lookchem.com
Other reducing agents can also be employed. For example, Tris(2-carboxyethyl)phosphine (TCEP) is a mild reducing agent capable of converting azides to amines. nih.gov This transformation is valuable as it provides access to primary amines, which are important building blocks in medicinal chemistry and materials science. acs.org
Other Substitution and Rearrangement Reactions Involving the Azide Moiety
Beyond cycloaddition and reduction, the azide group of this compound and related organic azides participates in several other important substitution and rearrangement reactions. The terminal nitrogen of the azide is mildly nucleophilic, while electrophiles typically react at the internal nitrogen atom. wikipedia.org A key characteristic of azides is their propensity to extrude diatomic nitrogen, a feature central to many of their transformations. wikipedia.org
One of the most significant reactions is the Curtius rearrangement , where acyl azides rearrange upon heating to form isocyanates. masterorganicchemistry.com While this is a reaction of an acyl azide, it highlights a fundamental reactivity pattern of the azide functional group. If this rearrangement is conducted in the presence of an alcohol, a carbamate (B1207046) is formed. masterorganicchemistry.com When water is present, an unstable carbamic acid is generated, which then loses carbon dioxide to yield a primary amine. masterorganicchemistry.com
Organic azides can also undergo reactions with phosphines, such as triphenylphosphine, in the Staudinger reaction to produce iminophosphoranes. wikipedia.org These intermediates can be hydrolyzed to form primary amines, offering a mild method for the reduction of azides. wikipedia.org Alternatively, iminophosphoranes can react with carbonyl compounds in the aza-Wittig reaction to furnish imines. wikipedia.org
Furthermore, the azide group can participate in nucleophilic substitution reactions. The azide ion is an excellent nucleophile in SN2 reactions, readily displacing leaving groups like halides or sulfonates to form C-N bonds. masterorganicchemistry.com This method is considered one of the most effective ways to synthesize primary amines from alkyl halides, following reduction of the resulting azide. masterorganicchemistry.com
The thermal or photochemical decomposition of azides can lead to the formation of highly reactive nitrenes by the loss of nitrogen gas. wikipedia.orgmdpi.com These nitrenes can then undergo a variety of reactions, including insertion and addition reactions. mdpi.com For instance, vinyl azides have been shown to decompose into 2H-azirines. wikipedia.org It is important to note that while the azide group in aryl azides can direct electrophilic aromatic substitution to the ortho and para positions, the primary reactivity often involves the azide group itself. at.ua
Reactivity of the 2H-1,3-Benzodioxole Core in Derivatives of this compound
The 2H-1,3-benzodioxole ring system, also known as the methylenedioxybenzene moiety, exhibits distinct reactivity patterns that are crucial for the functionalization of its derivatives.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) on Benzodioxole Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to derivatives of 1,3-benzodioxole (B145889). researchgate.net The Suzuki-Miyaura coupling, in particular, has been utilized for the synthesis of complex molecules containing the benzodioxole core. worldresearchersassociations.com
In one study, new 1,3-benzodioxole derivatives were synthesized in good yields (33-89%) using a Suzuki-Miyaura coupling reaction as a key step. worldresearchersassociations.comresearchgate.net The process started with (6-bromobenzo[d] worldresearchersassociations.comevitachem.comdioxol-5-yl)methanol, which was converted to 5-(azidomethyl)-6-bromobenzo[d] worldresearchersassociations.comevitachem.comdioxole. worldresearchersassociations.com This bromo- and azido-substituted benzodioxole then underwent a Huisgen 1,3-dipolar cycloaddition, followed by a Suzuki-Miyaura coupling of the resulting aryl bromide with various arylboronic acids. worldresearchersassociations.com
The optimization of the Suzuki-Miyaura coupling conditions was crucial for the success of these syntheses. A study found that PdCl₂(PPh₃)₂ was the most effective palladium catalyst compared to others like Pd(PPh₃)₄. worldresearchersassociations.comresearchgate.net The choice of base and solvent also significantly impacted the reaction yield. researchgate.net For instance, dioxane was found to be a superior solvent to acetonitrile (B52724) or THF in certain cases. researchgate.net The electronic nature of the substituents on the arylboronic acid also influenced the reaction, with electron-withdrawing groups on the boronic acid deactivating the aromatic ring and potentially lowering the yield. worldresearchersassociations.com
The versatility of the Suzuki-Miyaura reaction on the benzodioxole scaffold allows for the introduction of a wide range of substituents, including various cyclic, aromatic, and heterocyclic rings. worldresearchersassociations.com This highlights the robustness of the benzodioxole core under these palladium-catalyzed conditions.
Below is an interactive data table summarizing the optimized conditions for a model Suzuki-Miyaura coupling reaction on a 1,3-benzodioxole derivative.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions. researchgate.net
Electrophilic Aromatic Substitution Patterns of the Benzodioxole Core
The 1,3-benzodioxole ring is an electron-rich aromatic system, which makes it susceptible to electrophilic aromatic substitution. The methylenedioxy group (-O-CH₂-O-) is an electron-donating group (EDG) due to the resonance effect of the oxygen lone pairs delocalizing into the benzene (B151609) ring. ulethbridge.caorganicchemistrytutor.com This donation of electron density increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. organicchemistrytutor.comlibretexts.org
As an activating group, the methylenedioxy moiety directs incoming electrophiles to the ortho and para positions relative to the oxygen atoms. ulethbridge.caorganicchemistrytutor.com In the case of the 1,3-benzodioxole ring, the positions available for substitution are C4, C5, C6, and C7. The positions ortho to the oxygen atoms are C4 and C7, while the positions meta are C5 and C6. Due to the directing effect of the two oxygen atoms, electrophilic substitution preferentially occurs at the C4 and C7 positions, which are equivalent in an unsubstituted benzodioxole ring, and the C5 and C6 positions, which are also equivalent. However, the primary substitution occurs at the positions para to one oxygen and ortho to the other, which corresponds to the 4 and 5 positions of the benzodioxole ring. vulcanchem.com
The presence of other substituents on the benzodioxole ring will further influence the regioselectivity of electrophilic aromatic substitution. For instance, if an electron-withdrawing group is present on the ring, it will deactivate the ring towards electrophilic attack and direct incoming electrophiles to positions meta to it. smolecule.com In sulfur-containing benzodioxole derivatives with an electron-withdrawing substituent, electrophilic attack has been observed to occur at the 4- and 5-positions of the benzodioxole ring. smolecule.com
The general reactivity of the benzodioxole core allows for a variety of electrophilic substitution reactions, such as nitration and halogenation, to introduce further functional groups onto the aromatic ring. evitachem.com The specific substitution pattern is a result of the combined electronic effects of the methylenedioxy group and any other substituents present. smolecule.com
Below is an interactive data table summarizing the directing effects of common substituent types in electrophilic aromatic substitution.
Table 2: General Directing Effects of Substituents in Electrophilic Aromatic Substitution.
Synthetic Pathways and Derivative Construction from this compound
The chemical compound this compound serves as a pivotal precursor in the modular construction of complex organic molecules, particularly within the realms of medicinal chemistry and materials science. Its utility stems from the presence of the versatile azidomethyl group, which readily participates in a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and specific conjugation of the benzodioxole scaffold to a wide array of molecular entities, facilitating the synthesis of diverse and functionally rich derivatives.
Computational and Theoretical Studies on 5 Azidomethyl 2h 1,3 Benzodioxole and Its Derivatives
Quantum Chemical Analysis of Electronic Properties and Molecular Orbitals
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 5-(azidomethyl)-2H-1,3-benzodioxole. These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and other key electronic descriptors that govern the molecule's reactivity.
Detailed research findings from DFT calculations reveal the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the electron-rich benzodioxole ring and the azide (B81097) group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed across the aromatic system, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Molecular electrostatic potential (MEP) maps offer a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the dioxole ring and the terminal nitrogen atoms of the azide group, highlighting these as centers of nucleophilicity. Positive potential (blue regions) would be expected around the hydrogen atoms. mdpi.comnih.gov
Table 1: Calculated Electronic Properties of a Representative Benzodioxole Derivative
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Note: The values in this table are illustrative and based on typical results for similar benzodioxole derivatives. Actual values for this compound would require specific DFT calculations.
Conformational Analysis and Molecular Mechanics Simulations
The three-dimensional structure and flexibility of this compound are crucial for its interactions and reactivity. Conformational analysis, often performed using molecular mechanics (MM) force fields, helps to identify the most stable arrangements of the atoms in space. acs.orgnih.gov
Reaction Mechanism Modeling and Transition State Characterization
Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. A primary reaction of interest for the azide functional group is its thermal or photochemical decomposition to form a highly reactive nitrene intermediate. researchgate.netmonash.edu This process involves the extrusion of dinitrogen gas.
DFT calculations can be used to model the entire reaction pathway, from the starting azide to the nitrene intermediate and subsequent products. A key aspect of this modeling is the location and characterization of the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate. For the decomposition of an aryl azide, the transition state would involve the elongation of the N-N bond and the beginning of the formation of the dinitrogen molecule. monash.edu
Furthermore, computational studies can explore the subsequent reactions of the generated nitrene. These can include intramolecular C-H insertion reactions, where the nitrene inserts into a C-H bond on the benzodioxole ring or the methylene (B1212753) bridge, or intermolecular reactions like cycloadditions. mdpi.commasterorganicchemistry.com For example, the 1,3-dipolar cycloaddition of the azide with an alkyne (a "click" reaction) is a common transformation, and DFT can predict the regioselectivity of this reaction by comparing the activation barriers for the formation of different regioisomers. mdpi.com
Table 2: Illustrative Calculated Activation Energies for Azide Reactions
| Reaction | Calculated Activation Energy (kcal/mol) |
| Thermal Decomposition to Nitrene | 25-35 |
| 1,3-Dipolar Cycloaddition with an Alkyne | 15-25 |
Note: These values are typical ranges for such reactions and would need to be specifically calculated for this compound.
In Silico Approaches for Predicting Reactivity and Synthetic Feasibility
In silico methods are increasingly used to predict the reactivity and synthetic feasibility of novel compounds, saving time and resources in the laboratory. acs.orgrsc.org For this compound and its derivatives, these approaches can provide valuable foresight into their chemical behavior.
Machine learning models, trained on large datasets of known reactions, can predict the likely products of a given set of reactants and reagents. acs.org By inputting this compound and a potential reaction partner, these models can suggest the most probable outcome. This is particularly useful for complex reactions where multiple products are possible.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can also be developed. scispace.com These statistical models correlate the structural or physicochemical properties of a series of compounds with their reactivity or other properties. For example, a QSPR model could be built to predict the thermal stability of various substituted benzodioxole azides based on calculated electronic parameters. researchgate.netscispace.com
Furthermore, computational tools can assess the feasibility of a proposed synthetic route by evaluating the thermodynamics and kinetics of each step. This can help chemists to identify potential bottlenecks or side reactions before embarking on a synthesis. For instance, the site selectivity of reactions on the aromatic ring can be predicted by analyzing the calculated properties of different positions. acs.org
Advanced Research Avenues and Future Prospects for 5 Azidomethyl 2h 1,3 Benzodioxole
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The development of efficient and sustainable synthetic routes is a cornerstone of modern chemistry, aiming to reduce environmental impact and production costs. mdpi.com For 5-(azidomethyl)-2H-1,3-benzodioxole, research is moving beyond traditional batch processes towards greener and more efficient methods.
Green Chemistry Approaches:
Green chemistry principles, such as atom economy, use of renewable feedstocks, and prevention of hazardous waste, are being increasingly applied to the synthesis of complex molecules. researchgate.netfrontiersin.org For instance, the use of biocatalysts and environmentally benign solvents can significantly improve the sustainability of synthetic processes. mdpi.comfrontiersin.org Microwave-assisted synthesis is another green technology that can accelerate reactions, reduce energy consumption, and increase yields. mdpi.comnih.gov In the context of 1,3-benzodioxole (B145889) derivatives, studies have explored the use of recyclable catalysts and one-pot reactions to enhance atom economy and minimize waste. mdpi.com
Biocatalytic Synthesis:
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. mdpi.commdpi.com Enzymes can operate under mild conditions, often in aqueous media, reducing the need for harsh reagents and organic solvents. mdpi.com For example, ketoreductases (KREDs) have been successfully used in the highly diastereoselective reduction of intermediates in pharmaceutical synthesis, with cofactor regeneration systems enhancing the process's efficiency. mdpi.com While specific biocatalytic routes to this compound are still an emerging area, the principles of biocatalysis, such as the use of lipases for kinetic resolutions, present a promising avenue for producing chiral derivatives. polimi.it
Table 1: Comparison of Synthetic Approaches
| Synthetic Method | Key Advantages | Challenges for this compound |
| Traditional Synthesis | Well-established procedures. worldresearchersassociations.comresearchgate.net | Often involves hazardous reagents and solvents, may have lower atom economy. researchgate.net |
| Green Chemistry | Reduced environmental impact, increased safety, potential for lower costs. mdpi.comfrontiersin.org | Requires development of new catalysts and reaction conditions. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. mdpi.com | Enzyme stability and availability can be limiting factors. |
| Flow Chemistry | Enhanced safety, better heat and mass transfer, easier scalability, potential for automation. mdpi.comnih.govstolichem.com | Requires specialized equipment and process optimization. |
Exploration of Bioorthogonal Applications Beyond Current Click Chemistry Paradigms
The azide (B81097) group in this compound makes it a prime candidate for bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes. nih.govthe-scientist.com While copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are the most established "click" reactions, research is expanding to explore new bioorthogonal transformations. acs.orgmdpi.comrsc.org
The Staudinger ligation, which forms an amide bond between an azide and a phosphine (B1218219), is a catalyst-free bioorthogonal reaction that is well-suited for in vivo applications due to its biocompatibility. nih.govmdpi.comrsc.org This reaction has been used for labeling biomolecules on live cell surfaces and in complex biological lysates. acs.org The choice between the Staudinger ligation and SPAAC often depends on the specific structure of the azide-containing molecule. acs.org
Beyond these established methods, the development of novel bioorthogonal reactions involving azides is an active area of research. nih.gov These new reactions could offer alternative reactivity, faster kinetics, or different linkage types, expanding the toolkit for chemical biologists. The small size and inert nature of the azide group make it an ideal chemical reporter for metabolic labeling studies, allowing for the tracking and imaging of biomolecules like glycans, proteins, and lipids within their native environments. mdpi.comjci.orgbiochempeg.com
Table 2: Key Bioorthogonal Reactions for Azides
| Reaction | Key Features | Suitability for Live Systems |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency for detecting azides in protein samples. acs.org | Limited by the toxicity of copper catalysts. acs.orgbiochempeg.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, suitable for live cell and in vivo applications. acs.orgrsc.org | Reaction rate can be influenced by the specific cyclooctyne (B158145) used. jci.org |
| Staudinger Ligation | Catalyst-free, forms a stable amide bond, biocompatible. nih.govmdpi.comrsc.org | Generally slower reaction kinetics compared to CuAAC. nih.gov |
Integration into Automated Synthesis Platforms and Flow Chemistry
Automated synthesis platforms and flow chemistry are revolutionizing the way chemical synthesis is performed, offering significant advantages in terms of efficiency, safety, and scalability. umontreal.caresearchgate.net
Flow Chemistry:
Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. mdpi.comumontreal.ca This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. stolichem.com The small reactor volumes in flow systems also enhance safety, particularly when dealing with hazardous reagents or intermediates. stolichem.com The synthesis of various heterocyclic compounds, including oxazoles from vinyl azides, has been successfully demonstrated in continuous-flow processes, highlighting the potential for synthesizing derivatives of this compound in a similar fashion. beilstein-journals.org The acylation of 1,3-benzodioxole has also been studied in a continuous process, demonstrating excellent stability and selectivity. nih.govnih.gov
Automated Synthesis:
Automated synthesis platforms can perform multi-step synthetic sequences with minimal human intervention. researchgate.net These systems can be programmed to carry out a series of reactions, purifications, and analyses, significantly accelerating the drug discovery and materials development process. researchgate.net The integration of this compound and its derivatives into such platforms would enable the rapid generation of compound libraries for screening and optimization. For example, automated systems have been used for the synthesis of various active pharmaceutical ingredients, demonstrating the versatility of this technology. researchgate.net
Exploration of Self-Assembled Systems and Supramolecular Architectures Utilizing Derivatives of this compound
The unique structural features of this compound make it an attractive building block for the construction of self-assembled systems and supramolecular architectures. The benzodioxole moiety can participate in π-π stacking interactions, while the azido (B1232118) group can be readily modified via click chemistry to introduce other functionalities that can drive self-assembly through hydrogen bonding, metal coordination, or other non-covalent interactions. nih.gov
For instance, derivatives of 1,3-benzodioxole have been shown to form interesting crystal structures stabilized by π-π interactions. nih.gov By strategically designing derivatives of this compound, it is possible to create molecules that can self-assemble into well-defined nanostructures such as micelles, vesicles, or gels. These supramolecular assemblies could find applications in areas such as drug delivery, sensing, and materials science. The synthesis of polymers with pendant triazole groups, formed via click chemistry from azidomethyl polystyrene, demonstrates the potential for creating complex macromolecular architectures. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 5-(azidomethyl)-2H-1,3-benzodioxole, and how can purity be validated?
A multi-step synthesis approach is recommended. Begin with functionalization of the benzodioxole core via nucleophilic substitution, introducing the azidomethyl group using sodium azide under controlled conditions (e.g., reflux in DMF at 60–80°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures separation of byproducts. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via -NMR (CDCl, 400 MHz) and FT-IR (azide stretch ~2100 cm) .
Q. How should researchers handle stability concerns related to the azide functional group during storage and experimentation?
Azides are thermally and photolytically sensitive. Store the compound in amber vials at –20°C under inert atmosphere (argon or nitrogen). Monitor decomposition via TLC or GC-MS weekly. For experimental use, avoid prolonged exposure to light or temperatures >40°C. Safety protocols include using blast shields, minimizing batch sizes, and adhering to SDS guidelines for analogous chloromethyl benzodioxoles (e.g., emergency ventilation, PPE requirements) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- - and -NMR : Identify benzodioxole aromatic protons (δ 6.5–7.0 ppm) and azidomethyl protons (δ 3.8–4.2 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error.
- IR spectroscopy : Detect azide (2100 cm) and benzodioxole C-O-C (1250–1300 cm) stretches.
Cross-validate with X-ray crystallography if single crystals are obtainable .
Advanced Research Questions
Q. How can computational modeling predict reactivity patterns of this compound in click chemistry applications?
Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate azide group electrophilicity and strain energy. Simulate Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) transition states to predict regioselectivity. Pair computational results with kinetic studies (e.g., monitoring reaction rates via -NMR or UV-Vis) to validate models. Software tools like Gaussian or ORCA are recommended .
Q. What experimental strategies resolve contradictions in kinetic data for azide decomposition pathways?
Contradictions may arise from competing thermal vs. photolytic decomposition. Design controlled experiments:
- Isothermal stability assays : Use DSC/TGA to quantify thermal degradation at 25–100°C.
- Light-exposure studies : Compare decomposition rates under UV (254 nm) vs. ambient light.
- Mechanistic probes : Introduce radical scavengers (e.g., BHT) to test for free-radical pathways.
Analyze data via Arrhenius plots and multivariate regression to identify dominant degradation mechanisms .
Q. How can researchers design structure-activity relationship (SAR) studies for benzodioxole-azide hybrids in biological systems?
- Variation of substituents : Synthesize analogs with alkyl/aryl groups adjacent to the azide.
- Biological assays : Test cytotoxicity (MTT assay), membrane permeability (Caco-2 cells), and target engagement (e.g., fluorescence quenching for enzyme inhibition).
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like cyclooxygenase-2 (COX-2). Correlate computational predictions with IC values from enzymatic assays .
Q. What methodologies address discrepancies in NMR spectra caused by dynamic molecular processes?
Dynamic effects (e.g., ring puckering in benzodioxole) may split or broaden NMR signals. Strategies include:
- Variable-temperature NMR : Acquire spectra from –50°C to 50°C to observe coalescence.
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximities.
- Solvent screening : Use deuterated DMSO or toluene to alter molecular mobility .
Emerging Research Directions
Q. What interdisciplinary approaches leverage this compound in materials science?
Q. How can machine learning optimize reaction conditions for scalable synthesis?
Train models on datasets of benzodioxole reactions (e.g., yields, solvents, catalysts) using platforms like ChemML. Input variables include temperature, solvent polarity, and catalyst loading. Validate predictions with high-throughput robotic screening (e.g., 96-well plates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
